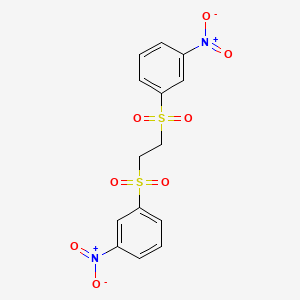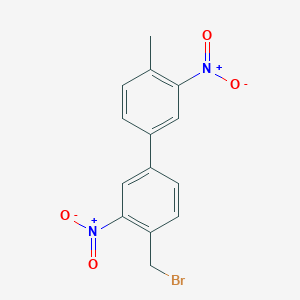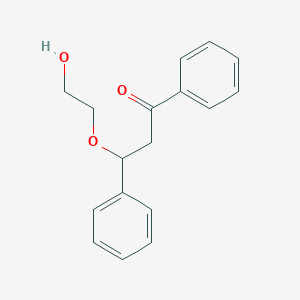![molecular formula C17H16N4O3S B12527483 2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Méthodes De Préparation
The synthesis of 2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones in the presence of a catalyst such as piperidine in refluxing ethanol . The reaction typically takes several hours and yields the desired product after purification.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenyl groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and methanol.
Applications De Recherche Scientifique
2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory and autoimmune diseases . By inhibiting STAT3, the compound can reduce inflammation and potentially treat conditions like rheumatoid arthritis.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolothiadiazines and triazolopyridines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and pharmacological properties . For example, compounds with different substituents on the phenyl ring may exhibit varying degrees of antimicrobial or anticancer activity .
Conclusion
2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and diverse pharmacological activities make it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C17H16N4O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C17H16N4O3S/c1-23-12-6-3-10(4-7-12)15-18-19-17-21(15)20-16(25-17)11-5-8-13(22)14(9-11)24-2/h3-9,16,20,22H,1-2H3 |
Clé InChI |
IHNNPWKOFPXZFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC(=C(C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)


![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
